molecular formula C32H42F6NOPS B13654643 (R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13654643
M. Wt: 633.7 g/mol
InChI Key: YEPMBIRTVRUNCS-OGIPZDPZSA-N
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Description

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of science. This compound is characterized by the presence of trifluoromethyl groups, a dicyclohexylphosphino group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of the 3,5-bis(trifluoromethyl)phenyl derivative, followed by the introduction of the dicyclohexylphosphino group through a phosphination reaction. The final step involves the coupling of the sulfinamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The trifluoromethyl groups and phosphino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways and targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diisopropylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dimethylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of the dicyclohexylphosphino group, in particular, enhances its ability to act as a ligand in catalytic processes, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C32H42F6NOPS

Molecular Weight

633.7 g/mol

IUPAC Name

N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H42F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-21,25-26,29H,5-10,13-16H2,1-4H3/t29-,42?/m0/s1

InChI Key

YEPMBIRTVRUNCS-OGIPZDPZSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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